molecular formula C5H13ClN2 B11922163 2-(Azetidin-1-yl)ethanamine hydrochloride CAS No. 1956365-06-2

2-(Azetidin-1-yl)ethanamine hydrochloride

Cat. No.: B11922163
CAS No.: 1956365-06-2
M. Wt: 136.62 g/mol
InChI Key: FHKVIUYEKBVLPI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)ethanamine hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques, are likely employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(Azetidin-1-yl)ethanamine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)ethanamine hydrochloride: Similar in structure but with a five-membered ring.

    2-(Piperidin-1-yl)ethanamine hydrochloride: Similar in structure but with a six-membered ring.

Uniqueness

2-(Azetidin-1-yl)ethanamine hydrochloride is unique due to its four-membered azetidine ring, which imparts different chemical and biological properties compared to its five- and six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

CAS No.

1956365-06-2

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

2-(azetidin-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-2-5-7-3-1-4-7;/h1-6H2;1H

InChI Key

FHKVIUYEKBVLPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCN.Cl

Origin of Product

United States

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